11-Azidoundecanal
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Overview
Description
11-Azidoundecanal is an organic compound characterized by the presence of an azide group (-N₃) attached to an undecanal chain. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Azidoundecanal can be synthesized through the azidation of undecanal. The process typically involves the reaction of undecanal with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is carried out under controlled temperature conditions to ensure the formation of the azide group without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 11-Azidoundecanal undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of copper(I) catalysts for the Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
11-Azidoundecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-Azidoundecanal primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, enabling the formation of various functional groups and complex structures. These reactions are facilitated by the high nucleophilicity and stability of the azide group .
Comparison with Similar Compounds
11-Azidoundecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
11-Azidoundecan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group
Uniqueness: 11-Azidoundecanal is unique due to its aldehyde functional group, which allows for additional reactivity and versatility in chemical synthesis compared to its analogs with carboxylic acid or hydroxyl groups.
Properties
IUPAC Name |
11-azidoundecanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCQJAFFUKFEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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